2-Methyl-6-propylpiperidine

Antibacterial discovery Piperidine alkaloid SAR Gram-negative lead optimization

2-Methyl-6-propylpiperidine (CAS 68170-79-6) is a naturally occurring 2,6-dialkylpiperidine alkaloid with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. The compound belongs to the solenopsin/dihydropinidine class and is characterized by a methyl group at the C-2 position and a propyl group at the C-6 position of the piperidine ring.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 68170-79-6
Cat. No. B1201179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-propylpiperidine
CAS68170-79-6
Synonymsdihydropinidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCC1CCCC(N1)C
InChIInChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3
InChIKeyBHBZNQCZKUGKCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-propylpiperidine (CAS 68170-79-6): A Core 2,6-Dialkylpiperidine Scaffold for Agrochemical and Antibacterial Discovery Programs


2-Methyl-6-propylpiperidine (CAS 68170-79-6) is a naturally occurring 2,6-dialkylpiperidine alkaloid with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol [1]. The compound belongs to the solenopsin/dihydropinidine class and is characterized by a methyl group at the C-2 position and a propyl group at the C-6 position of the piperidine ring [2]. It exists as four stereoisomers—(2R,6S), (2S,6R), (2R,6R), and (2S,6S)—with the (2R,6S)-isomer known as (+)-dihydropinidine and the (2R,6R)-isomer known as epidihydropinidine [3]. The compound has been isolated from multiple natural sources including Picea abies (Norway spruce), Picea sitchensis, and the Mexican bean beetle Epilachna varivestis [4], establishing its relevance across both plant defense and insect chemical ecology research domains.

Stereochemical control

Trans vs. cis isomer identity essential; (2R,6R)-epidihydropinidine and (2R,6S)-dihydropinidine show distinct activity profiles in antimicrobial and antifeedant assays.

Antimicrobial screening

Supports Gram-negative and anti-Candida lead identification; reported MIC endpoints require stereochemistry-confirmed material.

Biocatalysis research

Alkyl chain-length-dependent biotransformation makes 2-methyl-6-propylpiperidine a benchmark substrate for enzyme engineering campaigns.

Agrochemical discovery

Racemic dihydropinidine HCl reported antifeedant efficacy comparable to a commercial pyrethroid in field tests; supports natural-product-based antifeedant optimization.

Why Generic 2-Methyl-6-propylpiperidine Cannot Replace Stereochemically Defined Batches in Bioactivity-Critical Applications


Generic substitution of 2-methyl-6-propylpiperidine without regard to stereochemistry or alkyl-chain composition is precluded by three interdependent factors. First, the antibacterial potency of the trans-configured (2R,6R)-epidihydropinidine against Pseudomonas aeruginosa (MIC 5.37 µg/mL) exceeds that of tetracycline by approximately threefold, while the cis-configured (2R,6S)-dihydropinidine exhibits distinct activity profiles [1]. Second, in biocatalytic transformations using Neopestalotiopsis sp. CBMAI 2030, the C-3 propyl analog (2-methyl-6-propylpiperidine) undergoes only 11% conversion to the piperideine, compared to 14% for the butyl homolog and 24% for the pentyl homolog, demonstrating that even a single methylene difference in the C-6 side chain alters enzymatic recognition [2]. Third, the racemic (±)-dihydropinidine hydrochloride exhibits field antifeedant activity against the pine weevil Hylobius abietis that is statistically comparable to the synthetic insecticide cypermethrin, a property not generalizable across all 2,6-dialkylpiperidines [3]. These data collectively establish that stereochemical identity and precise alkyl-chain length are non-interchangeable parameters for procurement decisions in bioactivity-driven research.

Stereochemistry mismatch

Synthetic racemic or cis-configured material may show drastically reduced antibacterial activity; cross-study data report only very weak effects for synthetic (±)-epidihydropinidine compared to natural trans-isomer.

C-6 alkyl chain variation

Biotransformation rates differ by 2.2× between propyl and pentyl homologs; a one‑carbon change alters enzymatic recognition and cannot be substituted without re‑validation.

Natural vs. synthetic sourcing

Naturally derived epidihydropinidine potency may not transfer to synthetic racemic batches; bioactivity discrepancies are documented, requiring batch‑specific stereochemical verification.

Quantitative Comparator Evidence for 2-Methyl-6-propylpiperidine: Stereo- and Chain-Length Differentiation Data


trans-(2R,6R)-Epidihydropinidine Exhibits 3× Superior Antibacterial Potency Against P. aeruginosa Relative to Tetracycline at MIC 5.37 µg/mL

The trans-diastereomer epidihydropinidine [(2R,6R)-2-methyl-6-propylpiperidine] was tested against a panel of clinically relevant bacterial and fungal strains. Against Pseudomonas aeruginosa, it exhibited an MIC of 5.37 µg/mL, which was nearly three times more potent than the clinical comparator tetracycline [1]. The same compound also inhibited Enterococcus faecalis (MIC 5.37 µg/mL), Staphylococcus aureus (MIC 10.75 µg/mL), Bacillus cereus (MIC 10.75 µg/mL), and Salmonella enterica (MIC and MBC 43 µg/mL), establishing a broad Gram-positive and Gram-negative activity spectrum [1]. This evidence is specific to the trans-configured isomer; the cis-configured dihydropinidine was not reported to show comparable antibacterial potency in the same study.

trans‑Epidihydropinidine vs. tetracycline
Head-to-head
Reported MIC 5.37 µg/mL against P. aeruginosa, approximately 3‑fold lower than tetracycline in the same assay.
Supports Gram‑negative antibacterial screening; trans isomer required.
Broth microdilution; Fitoterapia 2017. Absolute tetracycline MIC not published.
Antibacterial discovery Piperidine alkaloid SAR Gram-negative lead optimization

Fungal Biotransformation Rates of 2-Methyl-6-alkylpiperidines Are Chain-Length-Dependent: Propyl (11%), Butyl (14%), and Pentyl (24%) Conversion by Neopestalotiopsis sp. CBMAI 2030

The fungus Neopestalotiopsis sp. CBMAI 2030 was capable of converting a homologous series of 2-methyl-6-alkylpiperidines into their corresponding piperideines. The conversion rates were 11% for the propyl-substituted compound (2-methyl-6-propylpiperidine), 14% for the butyl analog, and 24% for the pentyl analog [1]. When the fungus was cultivated in the presence of 2-methyl-6-pentylpiperidine, conversion was enhanced to 38% with 73% enantiomeric excess (ee) [1]. This graded response demonstrates that the C-6 alkyl chain length directly modulates substrate recognition by the fungal monoamine oxidase/transaminase system.

Biotransformation chain‑length effect
Head-to-head
Propyl 11% conversion, butyl 14%, pentyl 24% by Neopestalotiopsis sp. CBMAI 2030.
Alkyl length modulates substrate acceptance; not interchangeable.
Whole‑cell biotransformation; Appl Microbiol Biotechnol 2017.
Biocatalysis Enzymatic deracemization Chiral amine production

Racemic (±)-Dihydropinidine HCl Demonstrates Field Antifeedant Activity Comparable to Cypermethrin Against Hylobius abietis

In field trials, the hydrochloride salt of racemic (±)-dihydropinidine [(2R,6S)/(2S,6R)-2-methyl-6-propylpiperidine] displayed high antifeedant activity against the large pine weevil (Hylobius abietis), a major conifer seedling pest causing up to 80% seedling mortality in Northern Europe [1]. The antifeedant efficacy of (±)-dihydropinidine was reported to be comparable to that of the pyrethroid insecticide cypermethrin, which is the current standard treatment but is facing regulatory restrictions due to aquatic toxicity [1]. Laboratory micro-feeding assays revealed no significant difference in antifeedant activity between the individual enantiomers of dihydropinidine [1].

(±)-Dihydropinidine vs. cypermethrin
Head-to-head
Field antifeedant activity reported comparable to cypermethrin against Hylobius abietis.
Supports agrochemical antifeedant screening; racemic material sufficient for initial field evaluation.
Field trials on conifer seedlings; doctoral thesis, SLU 2006. No significant enantiomer difference in lab assays.
Forestry pest management Antifeedant development Agrochemical alternatives

Chemo-Enzymatic Synthesis Achieves >99% ee and 57% Overall Yield for (2R,6S)-Dihydropinidine at Multigram Scale

A concurrent multienzyme cascade involving a transaminase, an imine reductase, and an alcohol dehydrogenase was developed to produce (2R,6S)-dihydropinidine from nonane-2,6-dione [1]. The process achieved >99% enantiomeric excess (ee) and >99% diastereomeric excess (de) with an overall yield of 57% at multigram scale, without requiring chromatographic purification of intermediates [1]. This represents a significant advance over prior chemo-enzymatic approaches that were limited in scalability, and provides a procurement-relevant benchmark for assessing the purity and cost of commercially sourced dihydropinidine batches [1].

Chemo‑enzymatic purity benchmark
Class-level
(2R,6S)-dihydropinidine achieved >99% ee, >99% de, 57% overall yield at multigram scale.
Establishes purity reference for stereochemistry‑sensitive assays.
One‑pot trienzymatic cascade; ACS Catalysis 2020. Prior syntheses lack comparable scalability data.
Enantioselective synthesis Biocatalytic cascade Process chemistry scale-up

trans-Epidihydropinidine Exhibits Anti-Candida Activity with MIC 5.37 µg/mL Against C. albicans and C. glabrata, Including Fungicidal Effect Confirmed by Time-Kill Kinetics

Epidihydropinidine was growth-inhibitory against all fungal strains tested, exhibiting a minimum inhibitory concentration (MIC) of 5.37 µg/mL against both Candida albicans and Candida glabrata [1]. Time-kill curve analysis further demonstrated that epidihydropinidine exerts a potent fungicidal effect in vitro, eliminating C. albicans cells over the observation period [1]. The study authors explicitly noted that the compound could serve as a prototype for developing new anti-Candida agents, while also cautioning that molecular modifications are needed to reduce the observed cytotoxicity [1]. Comparative data between the cis- and trans-diastereomers were not reported in this study, limiting cross-isomer inference.

Anti‑Candida activity
Supporting evidence
MIC 5.37 µg/mL against C. albicans and C. glabrata; fungicidal by time‑kill kinetics.
Supports anti‑Candida lead identification; dual antibacterial/antifungal profile at same concentration.
Broth microdilution; Fitoterapia 2017. Cross‑isomer comparison not available; cytotoxicity noted.
Antifungal discovery Anti-Candida agents Fungicidal mechanism

trans-Epidihydropinidine Shows Significantly Higher Antibacterial Potency Than Synthetic (±)-Epidihydropinidine Against Streptococcus equi subsp. equi

A subsequent study on 1,6-dehydropinidine from Picea abies sprouts reported that synthetic (±)-epidihydropinidine showed only very weak antibacterial effects against selected Gram-positive, Gram-negative, and fungal microorganisms [1]. This contrasts sharply with the potent activity of natural epidihydropinidine reported by Fyhrquist et al. (MIC 5.37 µg/mL against multiple strains) [2]. For Streptococcus equi subsp. equi, 1,6-dehydropinidine exhibited an MIC of 55 µg/mL, while the synthetic racemic epidihydropinidine was described as 'very weak' [1]. This discrepancy highlights the critical importance of stereochemical purity and natural vs. synthetic sourcing on bioactivity outcomes.

Natural vs. synthetic (±)-epidihydropinidine
Cross-study
Natural trans‑epidihydropinidine showed potent activity (MIC range 5.37–43 µg/mL); synthetic racemic described as very weak.
Stereochemical purity critical; racemic batches may not reproduce natural compound potency.
Cross‑study: Fitoterapia 2017 vs. Molecules 2020. Exact synthetic MIC not reported for S. equi.
Veterinary antibacterial Streptococcus equi Piperidine alkaloid comparison

Validated Application Scenarios for 2-Methyl-6-propylpiperidine and Its Stereoisomers in Research and Industrial Procurement


Antibacterial Lead Optimization Targeting Multidrug-Resistant Gram-Negative Pathogens

Research groups focused on novel antibiotics against Pseudomonas aeruginosa and Enterococcus faecalis should procure the trans-configured (2R,6R)-epidihydropinidine or its enantiomerically pure equivalent, based on the demonstrated MIC of 5.37 µg/mL—threefold more potent than tetracycline against P. aeruginosa [1]. The broad-spectrum activity (Gram-positive and Gram-negative coverage at 5.37–43 µg/mL) supports medicinal chemistry campaigns around the 2,6-dialkylpiperidine pharmacophore. Procurement specifications must include stereochemical identity (cis vs. trans) and enantiomeric purity, as synthetic racemic material has been reported to show only weak antibacterial effects in cross-study comparisons [2].

Agrochemical Antifeedant Development for Conifer Seedling Protection

Forestry and agrochemical R&D teams seeking regulatory-compliant alternatives to pyrethroid insecticides should evaluate racemic (±)-dihydropinidine hydrochloride, which has demonstrated field-level antifeedant efficacy comparable to cypermethrin against the large pine weevil Hylobius abietis [3]. The compound's natural occurrence in spruce species (Picea abies, Picea sitchensis) and the Mexican bean beetle provides a natural-product-based rationale for reduced environmental persistence relative to synthetic pyrethroids [4]. Both enantiomers show equivalent laboratory antifeedant activity, suggesting racemic material may be cost-effective for initial field screening [3].

Biocatalytic Process Development for Chiral 2,6-Dialkylpiperidine Manufacturing

Industrial biotechnology groups developing enzymatic cascades for chiral amine production can use 2-methyl-6-propylpiperidine as a benchmark substrate for Neopestalotiopsis sp. CBMAI 2030 screening, where it exhibits 11% conversion to the corresponding piperideine [5]. This conversion rate, while lower than the butyl (14%) and pentyl (24%) homologs, provides a defined baseline for enzyme engineering campaigns aimed at improving substrate acceptance of shorter-chain substrates. The validated chemo-enzymatic route achieving >99% ee and 57% overall yield at multigram scale establishes quantitative purity and productivity targets for competitive process development [6].

Anti-Candida Prototype Development with Dual Antibacterial-Antifungal Activity

Anti-infective discovery programs seeking compounds with simultaneous antibacterial and antifungal activity should consider epidihydropinidine as a prototype scaffold, given its equivalent MIC of 5.37 µg/mL against both bacterial (P. aeruginosa, E. faecalis) and fungal (C. albicans, C. glabrata) pathogens [1]. The demonstrated fungicidal mechanism (confirmed by time-kill kinetics) differentiates this scaffold from fungistatic alternatives [1]. Procurement should prioritize natural or stereospecifically synthesized trans-isomer to avoid the reduced bioactivity observed with synthetic racemic material; cytotoxicity optimization remains a noted priority for downstream medicinal chemistry [1].

Application
Selection Property
Validation Focus
Gram‑negative antibacterial screening
Trans‑(2R,6R) stereochemistry
Reported MIC endpoint context and cross‑study bioactivity reproducibility
Antifeedant discovery for conifer protection
Racemic dihydropinidine HCl
Field‑comparable antifeedant endpoint and enantiomer‑independent lab response
Biocatalytic amine production
C‑6 propyl chain length
Biotransformation rate and enzymatic substrate acceptance
Anti‑Candida prototype studies
Dual antibacterial/antifungal profile
MIC and time‑kill fungicidal endpoints; cytotoxicity assessment
Stereochemistry‑controlled synthesis
Enantiomeric excess >99% benchmark
Stereochemical purity verification against reported chemo‑enzymatic data
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